3-Tert-butylbenzene-1,2-diamine hydrochloride
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Overview
Description
3-Tert-butylbenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C10H17ClN2 and a molecular weight of 200.71 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and two amino groups at the 1 and 2 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Tert-butylbenzene-1,2-diamine hydrochloride typically involves the following steps:
Starting Material: The process begins with tert-butylbenzene.
Nitration: Tert-butylbenzene undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: Finally, the diamine is treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
3-Tert-butylbenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride.
Scientific Research Applications
3-Tert-butylbenzene-1,2-diamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butylbenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and interact with various enzymes or receptors, influencing biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Tert-butylbenzene-1,2-diamine hydrochloride can be compared with other similar compounds such as:
tert-Butylbenzene: Lacks amino groups, making it less reactive in certain chemical reactions.
1,2-Diaminobenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
3-tert-Butylbenzene-1,2-diamine: The non-hydrochloride form, which may have different solubility and reactivity characteristics.
This compound’s unique combination of tert-butyl and amino groups makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
3-tert-butylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)7-5-4-6-8(11)9(7)12;/h4-6H,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIDIXXYSYYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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